

What is Creatinine-d3 and its chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

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Creatinine-d3: A Technical Guide for Researchers

An In-depth Examination of the Chemical Properties and Analytical Applications of a Key Isotope-Labeled Internal Standard

Creatinine-d3, a deuterated isotopologue of creatinine, serves as a critical internal standard in bioanalytical and clinical chemistry. Its use in mass spectrometry-based quantification of endogenous creatinine has become the gold standard for accuracy and precision. This technical guide provides a comprehensive overview of the chemical properties of **Creatinine-d3**, detailed experimental protocols for its application, and a visual representation of its role in analytical workflows. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this essential analytical tool.

Core Chemical and Physical Properties

Creatinine-d3 is structurally identical to creatinine, with the exception of the three hydrogen atoms on the N-methyl group being replaced by deuterium atoms. This isotopic substitution results in a mass shift of +3 Da, allowing for its differentiation from endogenous creatinine by mass spectrometry without significantly altering its chemical behavior.

Summary of Chemical and Physical Data

Property	Value	Reference(s)
Chemical Name	2-Amino-1,5-dihydro-1-(methyl-d3)-4H-imidazol-4-one	[1]
Synonyms	1-(Methyl-d3)glycocynamidine, NSC 13123-d3	[1]
CAS Number	143827-20-7	[1]
Molecular Formula	C ₄ H ₄ D ₃ N ₃ O	[1]
Molecular Weight	116.14 g/mol	[1]
Appearance	White to off-white crystalline solid	[2]
Melting Point	255 °C (decomposes)	[3]
Solubility	Water: 25 mg/mL (requires sonication) PBS (pH 7.2): 10 mg/mL	[2][4]
Isotopic Purity	≥98% to ≥99% deuterated forms (d1-d3)	[1][4]
Storage	Store at -20°C for long-term stability	[4]
Stability	≥ 4 years when stored at -20°C as a solid	[4]

Role in Bioanalysis: An Essential Internal Standard

The primary application of **Creatinine-d3** is as an internal standard for the accurate quantification of creatinine in biological matrices such as serum, plasma, and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][4] Creatinine, a breakdown product of creatine phosphate in muscle, is a key biomarker for assessing renal function.[4] The use of a stable isotope-labeled internal standard like **Creatinine-d3** is crucial for correcting for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the reliability of the analytical results.[2]

Experimental Protocols for Creatinine Quantification using Creatinine-d3

The following sections provide a detailed methodology for the quantification of creatinine in serum and urine using **Creatinine-d3** as an internal standard with LC-MS/MS.

Preparation of Stock and Working Solutions

- **Creatinine-d3** Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of **Creatinine-d3** in a suitable solvent, such as a methanol:water mixture (e.g., 50:50 v/v), to achieve the desired concentration.
- **Creatinine-d3** Working Solution (e.g., 132 $\mu\text{mol/L}$): Dilute the stock solution with an appropriate solvent, such as 20% methanol in water, to the final working concentration.[\[2\]](#)
- Creatinine Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of unlabeled creatinine into a surrogate matrix (e.g., 20% methanol or analyte-free serum).[\[2\]](#)

Sample Preparation

- Aliquoting: Pipette 50 μL of serum or plasma sample into a microcentrifuge tube.
- Internal Standard Spiking: Add 20 μL of the **Creatinine-d3** working solution to each sample, calibrator, and quality control sample.
- Protein Precipitation: Add 200 μL of methanol to induce protein precipitation.
- Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing.
- Centrifugation: Centrifuge the samples at 15,000 rpm for 3 minutes to pellet the precipitated proteins.
- Supernatant Transfer and Dilution: Transfer 50 μL of the clear supernatant to a new tube or well and mix with 50 μL of water.
- Injection: Inject a small volume (e.g., 3 μL) of the final mixture into the LC-MS/MS system.

- **Dilution:** Due to the high concentration of creatinine in urine, a significant dilution is required. A common approach is a serial dilution, for example, a 1:20 dilution followed by a further dilution as needed, using a solvent like 40:60 acetonitrile:water.[\[5\]](#)
- **Internal Standard Spiking:** Add the **Creatinine-d3** working solution to the diluted urine sample.
- **Vortexing and Centrifugation:** Vortex the sample and centrifuge if any particulate matter is present.
- **Injection:** Inject the diluted and spiked sample into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

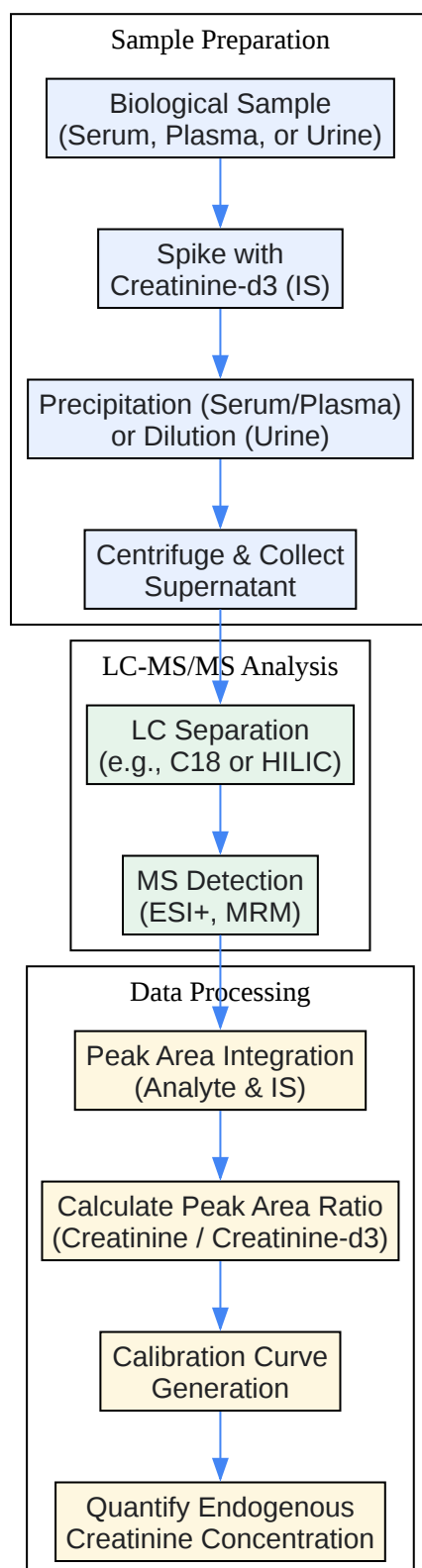
The following are typical starting parameters that may require optimization for specific instrumentation and applications.

- **Column:** A reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used for the separation of these polar analytes.[\[2\]](#)
- **Mobile Phase:** A gradient or isocratic elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[\[6\]](#)
- **Flow Rate:** Typical flow rates range from 0.2 to 0.6 mL/min.
- **Column Temperature:** Maintained at a constant temperature, for example, 30-40°C.
- **Ionization Mode:** Electrospray Ionization (ESI) in positive ion mode is typically used.[\[5\]](#)
- **Detection Mode:** Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
- **MRM Transitions:**
 - Creatinine: m/z 114.0 \rightarrow 44.2 and/or 114.0 \rightarrow 86.1[\[1\]](#)

- **Creatinine-d3**: m/z 117.0 → 47.2 and/or 117.0 → 89.1^[1]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of a typical bioanalytical experiment for creatinine quantification using **Creatinine-d3**.

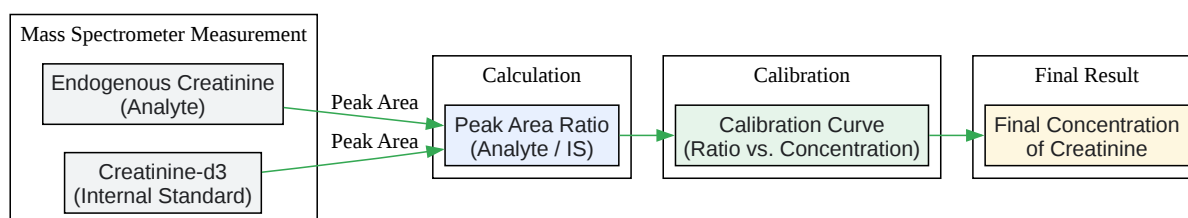


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Figure 1. Experimental workflow for creatinine quantification.

Logical Relationship in Quantification

The core principle of using an internal standard is based on the assumption that the analyte and the internal standard behave similarly during the analytical process. The following diagram illustrates the logical relationship in the quantification process.



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Figure 2. Logic of internal standard-based quantification.

Conclusion

Creatinine-d3 is an indispensable tool for the accurate and precise measurement of creatinine in biological samples. Its chemical properties are nearly identical to its unlabeled counterpart, making it an ideal internal standard for mass spectrometry-based methods. The detailed protocols and workflows provided in this guide offer a comprehensive resource for researchers and professionals in the fields of clinical chemistry, drug development, and metabolic research, enabling robust and reliable quantification of this important biomarker of renal function.

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- To cite this document: BenchChem. [What is Creatinine-d3 and its chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b020915#what-is-creatinine-d3-and-its-chemical-properties]

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